Duplex Thermal Stability: 3'-O-Propargyladenosine Reduces Tm by 3.0°C Versus 2'-O-Propargyladenosine
In a direct head-to-head comparison of oligonucleotide cross-linking, the duplex containing 3'-O-propargyladenosine (ODN 13·17) exhibited a melting temperature (Tm) of 45.0°C, whereas the duplex containing 2'-O-propargyladenosine (ODN 10·17) had a Tm of 48.0°C [1]. This represents a 3.0°C reduction in thermal stability for the 3'-O isomer relative to the 2'-O isomer under identical buffer conditions. The unmodified control duplex (ODN 28·17) showed a Tm of 47.5°C, indicating that the 2'-O modification slightly stabilizes the duplex (+0.5°C) while the 3'-O modification destabilizes it (−2.5°C) [1].
| Evidence Dimension | DNA duplex melting temperature (Tm) |
|---|---|
| Target Compound Data | 45.0°C (duplex 13·17 containing 3'-O-propargyladenosine) |
| Comparator Or Baseline | 2'-O-propargyladenosine: 48.0°C (duplex 10·17); Unmodified adenosine: 47.5°C (duplex 28·17) |
| Quantified Difference | −3.0°C vs 2'-O isomer; −2.5°C vs unmodified control |
| Conditions | 1 M NaCl, 100 mM MgCl2, 60 mM Na-cacodylate (pH 7.0), 2.5 μM single-strand concentration, measured at 260 nm [1] |
Why This Matters
The significant difference in thermal stability between regioisomers means that substituting 2'-O-propargyladenosine for 3'-O-propargyladenosine will alter duplex melting behavior, potentially compromising hybridization-based assays or structural studies that require predictable thermodynamic parameters.
- [1] Pujari, S. S., & Seela, F. (2012). Cross-linked DNA: propargylated ribonucleosides as 'click' ligation sites for bifunctional azides. The Journal of Organic Chemistry, 77(9), 4460–4465. https://doi.org/10.1021/jo300421p View Source
